molecular formula C18H26N2 B13972352 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane

2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane

Cat. No.: B13972352
M. Wt: 270.4 g/mol
InChI Key: FUIYEDFIJJFDCF-UHFFFAOYSA-N
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Description

2-Benzyl-8-cyclopropyl-2,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane typically involves the reaction of benzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Scientific Research Applications

2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 2-Benzyl-2,8-diazaspiro[4.5]decane
  • Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane is unique due to its specific combination of benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

2-benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C18H26N2/c1-2-4-16(5-3-1)14-19-11-8-18(15-19)9-12-20(13-10-18)17-6-7-17/h1-5,17H,6-15H2

InChI Key

FUIYEDFIJJFDCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(CC2)CCN(C3)CC4=CC=CC=C4

Origin of Product

United States

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